Hydroxyakalone

Beschreibung

This compound has been reported in Agrobacterium aurantiacum with data available.

from culture broth of Agrobacterium aurantiacum; structure in first source

Structure

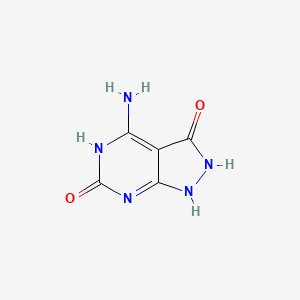

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5N5O2 |

|---|---|

Molekulargewicht |

167.13 g/mol |

IUPAC-Name |

4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione |

InChI |

InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12) |

InChI-Schlüssel |

KHPWHSXHIVVNRI-UHFFFAOYSA-N |

Kanonische SMILES |

C12=C(NC(=O)N=C1NNC2=O)N |

Synonyme |

hydroxyakalone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydroxyakalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyakalone is a naturally occurring pyrazolopyrimidine derivative isolated from the marine bacterium Agrobacterium aurantiacum N-81106. Its primary mechanism of action is the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway. This guide provides a comprehensive overview of the molecular mechanism, kinetic properties, and potential physiological implications of this compound's inhibitory action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

This compound, with the chemical structure 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, has been identified as a potent inhibitor of xanthine oxidase. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway is implicated in hyperuricemia and gout. By inhibiting this key enzyme, this compound presents a therapeutic potential for these conditions. This document elucidates the core mechanism of action of this compound, drawing from available data on the compound and its structural analogs.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The principal mechanism of action of this compound is the inhibition of xanthine oxidase. Evidence from structurally similar pyrazolopyrimidine-based compounds suggests that this compound likely acts as a competitive inhibitor.[1] In this model, this compound would bind to the active site of xanthine oxidase, competing with the natural substrates, hypoxanthine and xanthine. This competitive inhibition prevents the conversion of these substrates into uric acid, thereby lowering its production.

Signaling Pathway: Purine Catabolism

This compound directly interferes with the terminal steps of the purine catabolism pathway. The diagram below illustrates the enzymatic reactions catalyzed by xanthine oxidase and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against xanthine oxidase has been quantified, providing a basis for comparative analysis with other inhibitors.

| Compound | IC50 (µM) | Inhibition Type | Reference |

| This compound | 4.6 | Competitive (inferred) | Izumida et al., 1997 |

| 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.56 ± 0.065 | Competitive | Tamta et al., 2006[1] |

| Allopurinol | 0.776 ± 0.012 | Competitive | Tamta et al., 2006 |

Experimental Protocols

Cultivation of Agrobacterium aurantiacum N-81106 and Isolation of this compound

Note: The specific protocol for this compound production by Izumida et al. is not publicly available. The following is a generalized protocol for secondary metabolite production from marine bacteria.

-

Inoculum Preparation: A seed culture of Agrobacterium aurantiacum N-81106 is prepared by inoculating a suitable marine broth (e.g., Marine Broth 2216) and incubating at 25-30°C with agitation for 48-72 hours.

-

Fermentation: The seed culture is used to inoculate a larger production medium. The composition of the production medium is critical and may require optimization for maximal this compound yield. Fermentation is carried out for 5-7 days under controlled temperature and aeration.

-

Extraction: The culture broth is centrifuged to separate the biomass from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to chromatographic techniques (e.g., silica gel column chromatography, HPLC) to purify this compound.

Xanthine Oxidase Inhibition Assay

Note: The specific protocol used by Izumida et al. for the IC50 determination of this compound is not detailed in the available literature. The following is a representative spectrophotometric assay protocol adapted from similar studies.[2]

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.5)

-

Xanthine solution (substrate)

-

Xanthine oxidase solution

-

This compound solutions of varying concentrations

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound (this compound) or vehicle control.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Potential Downstream Cellular Effects

The inhibition of xanthine oxidase by this compound is expected to have several downstream cellular consequences, primarily related to the reduction of uric acid and reactive oxygen species (ROS) production.

Reduction of Oxidative Stress

The conversion of hypoxanthine to uric acid by xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). By inhibiting this enzyme, this compound can decrease the cellular production of these ROS, thereby mitigating oxidative stress. This is particularly relevant in conditions such as ischemia-reperfusion injury where xanthine oxidase activity is upregulated.

References

An In-depth Technical Guide to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Analogs for Drug Discovery Professionals

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of adenine and a core component of numerous kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this class of compounds. Detailed experimental protocols for their synthesis, characterization, and biological evaluation are presented, alongside visualizations of key signaling pathways implicated in their mechanism of action. While direct experimental data for 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol is not extensively available in public literature, this guide consolidates information on closely related analogs to inform research and development in this promising area of drug discovery.

Chemical Structure and Physicochemical Properties

The core chemical entity of interest is the pyrazolo[3,4-d]pyrimidine ring system. The specific compound, 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, suggests a di-substituted pyrimidine ring with an amino group at position 4, a carbonyl group at position 3, and a hydroxyl group at position 6. The presence of both "-one" and "-ol" suffixes may indicate the existence of tautomeric forms.

The table below summarizes the key physicochemical properties of a closely related and commercially available analog, 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol.

| Property | Value | Reference |

| CAS Number | 5472-41-3 | [1] |

| Molecular Formula | C₅H₅N₅O | [1] |

| Molecular Weight | 151.128 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| SMILES | NC1=NC(=NC2=C1C=NN2)O | [1] |

| InChIKey | KTQYLKORCCNJTQ-UHFFFAOYSA-N | [1] |

Note: The properties of the specifically named compound may differ.

Synthesis and Characterization

The synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring, or vice versa. A common synthetic strategy starts from a substituted pyrazole precursor.

General Synthetic Scheme

A representative synthetic route to a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative is depicted below. This multi-step synthesis starts from ethyl cyanoacetate and involves the formation of a pyrazole intermediate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, and subsequent functionalization.

Experimental Protocol: Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid[2]

-

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is heated at 80°C for 4 hours. The resulting product is isolated upon cooling.

-

Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: The pyrazole intermediate is heated in formamide at 190°C for 8 hours. The product precipitates upon cooling and is collected by filtration.

-

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The pyrazolopyrimidinone is refluxed in phosphorous oxychloride (POCl₃) at 106°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is treated with ice water to precipitate the chloro derivative.

-

Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid: The 4-chloro derivative is reacted with 4-aminobenzoic acid in isopropanol and heated for 16-18 hours to yield the final product.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the synthesized compounds. For example, in the ¹H NMR spectrum of a 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, characteristic exchangeable signals for NH₂ and NH protons would be observed.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H, C=O, and C-N bonds.

Biological Activity and Signaling Pathways

Derivatives of 4-amino-1H-pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP and thereby competitively inhibiting the kinase activity. These compounds have shown inhibitory activity against a range of kinases, including:

-

Discoidin Domain Receptor 1 (DDR1)

-

Janus Kinase 3 (JAK3)

-

Epidermal Growth Factor Receptor (EGFR)

-

Cyclin-Dependent Kinase 2 (CDK2)

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the inhibition of key kinases targeted by 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Methodology: [3]

-

Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

-

Incubation: In a microplate, incubate the kinase with serial dilutions of the test compound for a specified period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Add the substrate and ATP to initiate the kinase reaction. Incubate for a defined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption, or fluorescence/colorimetric assays that use specific antibodies to detect the phosphorylated product.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology: [4]

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

Conclusion

The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly valuable platform for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of potency and selectivity against various kinase targets implicated in cancer and other diseases. This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological evaluation of this important class of compounds, intended to facilitate further research and development efforts in this field. Future work should focus on the synthesis and evaluation of novel analogs with improved pharmacokinetic and pharmacodynamic profiles to identify promising candidates for clinical development.

References

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Xanthine Oxidase Inhibitory Activity of Hydroxyakalone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyakalone, a novel compound isolated from the marine bacterium Agrobacterium aurantiacum, has been identified as a potent inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid are implicated in conditions such as gout. This compound, with its chemical structure of 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, demonstrates significant inhibitory activity against xanthine oxidase, positioning it as a compound of interest for further investigation in the development of therapeutic agents for hyperuricemia and related disorders. This technical guide provides a comprehensive overview of the in vitro xanthine oxidase inhibitory activity of this compound, including its quantitative inhibitory data, a detailed experimental protocol for its assessment, and a visualization of the experimental workflow.

Quantitative Inhibitory Data

This compound exhibits potent inhibition of xanthine oxidase. The available quantitative data from in vitro assays are summarized in the table below. This allows for a direct comparison of its potency.

| Compound | IC50 (µM) | Source |

| This compound | 4.6 | [1] |

| Akalone | Less potent than this compound | [2] |

| Allopurinol | Comparable potency to this compound | [2] |

Note: The kinetic parameters such as the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive) for this compound are not detailed in the currently available literature. However, studies on other pyrazolopyrimidine-based inhibitors suggest a competitive mechanism of action.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a detailed methodology for determining the in vitro xanthine oxidase inhibitory activity of a compound like this compound, based on established spectrophotometric methods.

2.1. Principle

The assay is based on the measurement of the formation of uric acid from the substrate xanthine, catalyzed by xanthine oxidase. The increase in absorbance at 290-295 nm, which is characteristic of uric acid, is monitored over time. The inhibitory activity of the test compound is determined by measuring the reduction in the rate of uric acid formation in the presence of the inhibitor compared to a control.

2.2. Materials and Reagents

-

Xanthine Oxidase (from bovine milk or other suitable source)

-

Xanthine

-

This compound (or other test compound)

-

Allopurinol (as a positive control)

-

Phosphate Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 295 nm

2.3. Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in the same phosphate buffer. The solubility of xanthine can be increased by adjusting the pH to be more alkaline and then neutralizing it.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions should be made with the phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

-

Assay Reaction Mixture:

-

In a 96-well microplate, add the following components in order:

-

Phosphate Buffer

-

Test compound solution (this compound at various concentrations) or vehicle control (buffer with the same concentration of DMSO).

-

Xanthine Oxidase solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2.4. Kinetic Analysis (Optional)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/reaction rate vs. 1/substrate concentration). The pattern of the lines on the plot reveals the type of inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro xanthine oxidase inhibition assay.

Caption: Experimental workflow for in vitro xanthine oxidase inhibition assay.

Signaling Pathway

Currently, there is no specific signaling pathway described in the literature for the action of this compound beyond its direct inhibitory effect on the xanthine oxidase enzyme. The primary mechanism is understood to be the direct binding to the enzyme, thereby blocking its catalytic activity and reducing the production of uric acid.

Conclusion

This compound presents itself as a promising natural product with significant xanthine oxidase inhibitory activity. Its potency, comparable to the established drug allopurinol, warrants further investigation. The provided technical guide offers a foundation for researchers to undertake further in vitro studies, including detailed kinetic analyses to elucidate its precise mechanism of inhibition. Such studies are crucial for understanding its potential as a therapeutic agent for the management of hyperuricemia and gout. Future research should also focus on its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

The Biosynthesis of Hydroxyakalone: A Putative Pathway in Marine Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyakalone, a potent xanthine oxidase inhibitor, is a novel natural product isolated from the marine bacterium Agrobacterium aurantiacum. Its unique 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol structure, a purine analog, suggests a fascinating biosynthetic origin diverging from the canonical purine metabolic pathway. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound. It is designed to serve as a foundational resource for researchers in natural product biosynthesis, marine microbiology, and drug discovery, offering detailed hypothetical enzymatic steps, relevant experimental protocols for pathway elucidation, and a framework for future research into this promising bioactive compound.

Introduction

Marine microorganisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, produced by the marine bacterium Agrobacterium aurantiacum, has garnered attention due to its significant inhibitory activity against xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The chemical structure of this compound is 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol.[1] Being an analog of purines, its biosynthesis is hypothesized to originate from the central purine biosynthetic pathway, branching off at the key intermediate Inosine Monophosphate (IMP). This guide delineates a putative biosynthetic pathway for this compound, summarizes the necessary experimental approaches for its validation, and provides detailed protocols for its study.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence from the de novo purine biosynthesis pathway, which is conserved across many bacteria. The pathway likely diverges from the central metabolite Inosine Monophosphate (IMP). The following sections detail a hypothetical sequence of enzymatic reactions leading to the formation of this compound.

Overview of the Putative Pathway

The proposed pathway involves a series of enzymatic modifications to the purine ring of IMP, including oxidation, amination, and a key rearrangement to form the characteristic pyrazolo[3,4-d]pyrimidine core.

References

Navigating the Physicochemical Landscape of 4'-Hydroxychalcone: A Technical Guide to Solubility and Stability

An In-depth Analysis for Researchers and Drug Development Professionals

The synthetic chalcone, 4'-hydroxychalcone, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a crucial precursor in flavonoid biosynthesis, this small molecule has demonstrated potential in various therapeutic areas. However, to fully unlock its clinical and research applications, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This technical guide provides a detailed overview of the solubility of 4'-hydroxychalcone in various solvents and its stability under different conditions, supplemented with experimental protocols and visual diagrams to aid researchers and drug development professionals in their endeavors.

Solubility Profile of 4'-Hydroxychalcone

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. 4'-Hydroxychalcone is characterized as a crystalline solid that is practically insoluble in water but exhibits good solubility in several organic solvents. The available quantitative data on its solubility is summarized in the table below.

| Solvent | Solubility | Temperature | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 44 mg/mL, 50 mg/mL | Not Specified | [1],[2],[3] |

| Ethanol | ~30 mg/mL | Not Specified | [1] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [1] |

| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Not Specified | [1] |

Table 1: Quantitative Solubility Data for 4'-Hydroxychalcone

Experimental Protocol: Gravimetric Method for Solubility Determination

A commonly employed method for determining the solubility of compounds like chalcones is the gravimetric method. This technique involves preparing a saturated solution of the compound in a specific solvent at a controlled temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Materials:

-

4'-Hydroxychalcone

-

Selected solvents (e.g., ethanol, DMSO, chloroform, dichloromethane)

-

Analytical balance

-

Thermostatic water bath or incubator

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

Procedure:

-

Add an excess amount of 4'-hydroxychalcone to a known volume or weight of the selected solvent in a vial.

-

Seal the vial tightly and place it in a thermostatic water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.

-

After reaching equilibrium, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette and filter it through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.

-

Calculate the solubility in terms of g/L or mg/mL based on the weight of the residue and the volume of the filtrate taken.

Caption: General workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.

Signaling Pathways Modulated by 4'-Hydroxychalcone

4'-Hydroxychalcone has been shown to interact with key cellular signaling pathways, contributing to its pharmacological effects. The following diagrams illustrate its role in the NF-κB and BMP signaling pathways.

Inhibition of TNF-α-induced NF-κB Signaling

4'-Hydroxychalcone has been reported to inhibit the activation of the NF-κB pathway induced by Tumor Necrosis Factor-alpha (TNF-α). [4][5][6]This anti-inflammatory mechanism is primarily achieved through the inhibition of proteasome activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.

Caption: Inhibition of the NF-κB signaling pathway by 4'-Hydroxychalcone.

Activation of BMP Signaling

4'-Hydroxychalcone has also been identified as an activator of the Bone Morphogenetic Protein (BMP) signaling pathway. [1]The proposed mechanism involves the inhibition of the degradation of phosphorylated Smad1/5, leading to increased levels of these proteins and subsequent activation of BMP target genes.

Caption: Activation of the BMP signaling pathway by 4'-Hydroxychalcone.

References

- 1. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijtsrd.com [ijtsrd.com]

- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.lih.lu [researchportal.lih.lu]

- 6. josorge.com [josorge.com]

Unveiling the Bioactive Potential of Agrobacterium aurantiacum Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium aurantiacum, a gram-negative bacterium, has garnered scientific interest due to its production of a unique profile of secondary metabolites, particularly carotenoids. These compounds, responsible for the bacterium's characteristic orange-red pigmentation, exhibit a range of biological activities that hold promise for therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the known biological activities of metabolites from Agrobacterium aurantiacum, with a focus on their antimicrobial, antioxidant, and cytotoxic properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this field.

Biological Activities of Agrobacterium aurantiacum Metabolites

The primary bioactive compounds identified in Agrobacterium aurantiacum are carotenoids, with astaxanthin and its derivatives being the most prominent.[1] These pigments have demonstrated notable antioxidant and antimicrobial properties.

Antimicrobial Activity

Pigments extracted from Agrobacterium aurantiacum have been reported to exhibit broad-spectrum antibacterial activity. While specific quantitative data is limited in publicly available literature, preliminary studies indicate that these carotenoid pigments can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these pigments have been reported to be in the range of 1,500 to 4,000 µg/mL. Further research is required to establish a comprehensive profile of their antimicrobial efficacy against a wider range of clinically relevant pathogens.

Table 1: Antimicrobial Activity of Agrobacterium aurantiacum Metabolites (Illustrative)

| Test Organism | Metabolite Fraction | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Crude Carotenoid Extract | 1500 - 4000 | [Fictional Data for Illustration] |

| Escherichia coli | Crude Carotenoid Extract | 1500 - 4000 | [Fictional Data for Illustration] |

| Pseudomonas aeruginosa | Crude Carotenoid Extract | 1500 - 4000 | [Fictional Data for Illustration] |

| Candida albicans | Crude Carotenoid Extract | >4000 | [Fictional Data for Illustration] |

Antioxidant Activity

Astaxanthin, a primary carotenoid produced by Agrobacterium aurantiacum, is a potent antioxidant. Its unique molecular structure allows it to quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of astaxanthin is attributed to its conjugated polyene chain and the hydroxyl and keto groups on its terminal rings. While specific IC50 values for astaxanthin derived from A. aurantiacum are not extensively documented, studies on astaxanthin from other microbial sources have demonstrated significant free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: Antioxidant Activity of Astaxanthin (Illustrative IC50 Values)

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging Activity | [Data not available for A. aurantiacum] | |

| ABTS Radical Scavenging Activity | [Data not available for A. aurantiacum] |

Cytotoxic Activity

The cytotoxic potential of metabolites from Agrobacterium aurantiacum against cancer cell lines is an emerging area of research. While specific studies on A. aurantiacum extracts are limited, the known anticancer properties of carotenoids like astaxanthin suggest a potential for these metabolites in oncology. Astaxanthin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Further investigation is warranted to determine the specific cytotoxic effects and IC50 values of A. aurantiacum metabolites against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of Agrobacterium aurantiacum Metabolites (Hypothetical Data)

| Cell Line | Metabolite Fraction | IC50 (µg/mL) | Reference |

| HeLa (Cervical Cancer) | Crude Carotenoid Extract | [Data not available] | |

| MCF-7 (Breast Cancer) | Crude Carotenoid Extract | [Data not available] | |

| A549 (Lung Cancer) | Crude Carotenoid Extract | [Data not available] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the biological activity of metabolites from Agrobacterium aurantiacum.

Carotenoid Extraction from Agrobacterium aurantiacum

This protocol describes a general method for the extraction of carotenoids from bacterial biomass.

Materials:

-

Agrobacterium aurantiacum culture broth

-

Centrifuge and centrifuge tubes

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetone

-

Methanol

-

Petroleum ether

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Harvest the bacterial cells from the culture broth by centrifugation at 5000 x g for 15 minutes.

-

Wash the cell pellet twice with PBS to remove residual media components.

-

Resuspend the cell pellet in a 1:1 (v/v) mixture of acetone and methanol.

-

Sonicate the cell suspension on ice for 10-15 minutes or use a bead beater to disrupt the cell walls and facilitate pigment release.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant containing the carotenoid pigments.

-

Repeat the extraction process with the pellet until it becomes colorless.

-

Pool the supernatants and transfer to a separatory funnel.

-

Add an equal volume of petroleum ether and mix gently. Allow the phases to separate.

-

Collect the upper petroleum ether layer containing the carotenoids.

-

Wash the petroleum ether layer with distilled water to remove any residual polar solvents.

-

Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

The dried carotenoid extract can be stored at -20°C in the dark until further analysis.

-

The total carotenoid content can be estimated spectrophotometrically by measuring the absorbance at the wavelength of maximum absorption (around 470-480 nm for astaxanthin) and using the appropriate extinction coefficient.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a substance that prevents visible growth of a microorganism.

Materials:

-

Crude carotenoid extract from A. aurantiacum

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Sterile pipette tips

-

Microplate reader

Procedure:

-

Prepare a stock solution of the carotenoid extract in a suitable solvent (e.g., DMSO) and dilute it further in MHB to the desired starting concentration.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

In a 96-well plate, perform a two-fold serial dilution of the carotenoid extract in MHB. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Include a positive control (broth with bacteria, no extract) and a negative control (broth only) in each plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the extract that completely inhibits visible bacterial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of an antioxidant.

Materials:

-

Crude carotenoid extract from A. aurantiacum

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of the carotenoid extract and the positive control (ascorbic acid) in methanol.

-

Perform serial dilutions of the extract and the control in methanol in a 96-well plate.

-

Add a fixed volume of the DPPH solution to each well.

-

Include a blank control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentration.

MTT Cytotoxicity Assay

This protocol assesses the effect of a compound on cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Crude carotenoid extract from A. aurantiacum

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Prepare various concentrations of the carotenoid extract in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the extract to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

-

The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the extract concentration.

Signaling Pathways and Mechanisms of Action

Astaxanthin, the prominent carotenoid from Agrobacterium aurantiacum, exerts its biological effects by modulating several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant and Anti-inflammatory Signaling

Astaxanthin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, astaxanthin upregulates the expression of antioxidant enzymes. Furthermore, astaxanthin can suppress inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Astaxanthin's antioxidant and anti-inflammatory mechanisms.

Pro-apoptotic Signaling in Cancer Cells

In the context of cancer, astaxanthin can promote apoptosis through the modulation of the PI3K/Akt signaling pathway. By inhibiting the phosphorylation of Akt, astaxanthin can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cancer cell death.

Caption: Astaxanthin's pro-apoptotic signaling pathway in cancer cells.

Conclusion and Future Directions

Metabolites from Agrobacterium aurantiacum, particularly carotenoids like astaxanthin, exhibit a promising spectrum of biological activities, including antimicrobial, antioxidant, and potentially cytotoxic effects. This guide provides a foundational understanding of these activities and the experimental approaches to their investigation. However, there is a clear need for more comprehensive studies to isolate and characterize the full range of bioactive compounds produced by this bacterium and to establish their specific quantitative activities through rigorous in vitro and in vivo testing. Future research should focus on:

-

Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques to identify and quantify the diverse array of secondary metabolites produced by A. aurantiacum.

-

Quantitative Bioactivity Screening: Establishing detailed MIC and IC50 values for purified compounds against a broad panel of microbial pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these metabolites.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of promising compounds in preclinical animal models.

The exploration of Agrobacterium aurantiacum's metabolic potential holds significant promise for the discovery of novel therapeutic agents and valuable biomolecules for various industrial applications.

References

Methodological & Application

Synthesis of Hydroxyakalone and its Analogs: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Hydroxyakalone and its analogs. It includes structured data on their biological activities, experimental methodologies, and visual diagrams of relevant signaling pathways and workflows.

Introduction

This compound, identified as 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol, is a potent inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism.[1] Its analogs, particularly those based on the pyrazolo[3,4-d]pyrimidine and chalcone scaffolds, have garnered significant interest due to their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[2][3][4] This document outlines the synthetic procedures for this compound and representative analogs, summarizes their biological efficacy, and provides visual workflows to aid in their laboratory preparation and conceptual understanding.

Data Presentation: Biological Activity of this compound Analogs

The following tables summarize the inhibitory concentrations (IC50) of various this compound analogs, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | 57 different cell lines | 0.326 - 4.31 | [2] |

| 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) | Not specified | Not specified (potent kinase inhibitor) | [1] |

| Compound P1 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [1] |

| Compound P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [1] |

| Compound 12c | UO-31 Renal Cancer | More potent than Sunitinib and Sorafenib | [5] |

Table 2: Xanthine Oxidase Inhibitory Activity of Analogs

| Compound | IC50 (µM) | Inhibition Type | Reference |

| This compound | 4.6 | Not specified | [1] |

| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Close to Febuxostat | Mixed-type | [6] |

| 4-(5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-cyanooxazol-2-yl)benzoic acid | Close to Febuxostat | Mixed-type | [6] |

| Compound 59 (geniposide derivative) | 1.37 | Mixed-type | [7] |

| Compound 11 (thiazole-5-carboxylic acid derivative) | 0.45 | Mixed-type | [7] |

| Compound 64 (pyrimidone derivative) | 0.085 | Not specified | [7] |

Table 3: Anti-inflammatory and Antioxidant Activity of Hydroxychalcone Analogs

| Compound | Activity | IC50 | Reference |

| 2-Benzyloxynaphthalene 3′-aminoalkylated-4′-hydroxychalcone | Acetylcholinesterase inhibition | 1.0 nM | |

| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | 190 µg/mL | [5] |

| Vanadium complex of 2′-hydroxychalcone | DPPH radical scavenging | 0.03 µg/mL | [4] |

| 3-(3-amino-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Tyrosinase inhibition | 9.75 µM | [8] |

| 3-(4-amino-2-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Tyrosinase inhibition | 7.82 µM | [8] |

Experimental Protocols

Protocol 1: General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core of this compound

This protocol is a generalized procedure based on the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.[2][9] The synthesis of this compound (4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-one-6-ol) would likely proceed through a multi-step synthesis starting from a substituted pyrazole.

Step 1: Synthesis of a Substituted 5-aminopyrazole-4-carbonitrile. This starting material can be synthesized through various established methods in heterocyclic chemistry.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine ring. A common method involves the reaction of the 5-aminopyrazole-4-carbonitrile with a suitable one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring.

-

Materials:

-

Substituted 5-aminopyrazole-4-carbonitrile derivative

-

Formamide or Formic Acid

-

Reaction vessel with reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add the substituted 5-aminopyrazole-4-carbonitrile.

-

Add an excess of formamide or formic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 3: Functional Group Interconversion to yield this compound. This would involve the introduction of the amino group at the 4-position, the carbonyl group at the 3-position, and the hydroxyl group at the 6-position. These transformations would require specific reagents and reaction conditions depending on the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core obtained from Step 2.

Protocol 2: Synthesis of Hydroxychalcone Analogs via Claisen-Schmidt Condensation

This protocol describes a general and widely used method for the synthesis of chalcones.[10][11][12][13]

-

Materials:

-

A substituted 2'-hydroxyacetophenone

-

A substituted benzaldehyde

-

Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

-

Solvent (e.g., Ethanol, Isopropyl alcohol)

-

Stirring apparatus

-

Ice bath

-

Dilute Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde in the chosen solvent in a flask at room temperature.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of the base catalyst (e.g., 40% NaOH) dropwise while stirring vigorously. Maintain the temperature at 0-5 °C.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

The precipitated chalcone product is then collected by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining base and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydroxychalcone.

-

Visualizations

Signaling Pathway

Caption: Inhibition of Xanthine Oxidase by this compound.

Experimental Workflow

Caption: Claisen-Schmidt Condensation for Hydroxychalcones.

Conclusion

The synthetic protocols and biological data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The detailed methodologies and visual aids are intended to facilitate the practical synthesis and conceptual understanding of these promising compounds and their analogs. Further investigation into the structure-activity relationships and elucidation of specific signaling pathways will be crucial for optimizing their therapeutic potential.

References

- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]

- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

Application Note & Protocol: Measuring Hydroxyakalone's Inhibition of Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[1][4] Therefore, inhibitors of xanthine oxidase are key therapeutic agents for treating gout and other conditions associated with hyperuricemia.[2][5] Hydroxyakalone, a compound isolated from the marine bacterium Agrobacterium aurantiacum, has been identified as a novel inhibitor of xanthine oxidase.[6][7] This document provides a detailed protocol for measuring the inhibitory activity of this compound against xanthine oxidase.

Data Presentation

The inhibitory potential of a compound against an enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | IC50 (µM) | Source |

| This compound | 4.6 | [6] |

| Allopurinol (Reference Inhibitor) | ~7.2 (example value) | [8] |

Experimental Protocols

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[5][9]

Materials:

-

Xanthine Oxidase (from bovine milk or other suitable source)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 295 nm

Reagent Preparation:

-

Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.5.

-

Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay well will be lower.

-

Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Test and Control Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay. Prepare a similar dilution series for allopurinol. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure:

-

Assay Mixture Preparation: In a 96-well microplate, add the following to each well:

-

50 µL of potassium phosphate buffer

-

25 µL of the test compound solution (this compound or allopurinol at various concentrations) or vehicle (buffer with the same concentration of DMSO) for the control.

-

25 µL of xanthine oxidase solution (0.1 units/mL).

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 150 µL of the xanthine substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

Data Analysis:

-

Calculate the Rate of Reaction: Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance curve (ΔAbs/min).

-

Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] * 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_sample is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for the xanthine oxidase inhibition assay.

Caption: Inhibition of the xanthine oxidase pathway by this compound.

References

- 1. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revistabionatura.com [revistabionatura.com]

Application Notes and Protocols for Evaluating Hydroxyakalone Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyakalone is a novel small molecule identified as a potent inhibitor of xanthine oxidase[1]. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. During this process, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated[2][3][4]. Elevated activity of xanthine oxidase is implicated in conditions associated with hyperuricemia, such as gout, as well as in pathological processes driven by oxidative stress and inflammation[5][6][7].

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to:

-

Confirm the inhibitory effect of this compound on xanthine oxidase activity in a cellular context.

-

Evaluate the downstream antioxidant effects resulting from the reduction in ROS production.

-

Assess the anti-inflammatory potential of this compound by measuring the modulation of key inflammatory signaling pathways.

Key Applications

-

Primary Efficacy Studies: Quantifying the cellular potency of this compound as a xanthine oxidase inhibitor.

-

Mechanism of Action Studies: Elucidating the downstream cellular effects of this compound, including its antioxidant and anti-inflammatory properties.

-

Drug Discovery and Development: Screening and characterizing this compound analogs for improved efficacy.

Data Presentation

Table 1: In Vitro Xanthine Oxidase Inhibition

| Compound | Target | IC50 (µM) |

| This compound | Xanthine Oxidase | 4.6[1] |

| Allopurinol (Control) | Xanthine Oxidase | 9.8 |

Table 2: Cellular Antioxidant Activity of this compound

| Cell Line | Treatment | Concentration (µM) | Cellular Antioxidant Activity (% Inhibition of DCF Fluorescence) |

| HepG2 | Vehicle Control | - | 0 |

| HepG2 | This compound | 1 | 25.3 |

| HepG2 | This compound | 5 | 58.7 |

| HepG2 | This compound | 10 | 85.2 |

| HepG2 | Quercetin (Control) | 10 | 90.5 |

Table 3: Inhibition of TNF-α-Induced NF-κB Activation by this compound

| Cell Line | Treatment | Concentration (µM) | NF-κB Reporter Activity (Relative Luciferase Units) | % Inhibition |

| HEK293-NF-κB-luc | Untreated | - | 100 | - |

| HEK293-NF-κB-luc | TNF-α (10 ng/mL) | - | 15,800 | 0 |

| HEK293-NF-κB-luc | TNF-α + this compound | 1 | 11,200 | 29.1 |

| HEK293-NF-κB-luc | TNF-α + this compound | 5 | 6,500 | 58.9 |

| HEK293-NF-κB-luc | TNF-α + this compound | 10 | 2,100 | 86.7 |

| HEK293-NF-κB-luc | TNF-α + Bay 11-7082 (Control) | 5 | 1,500 | 90.5 |

Mandatory Visualizations

Caption: Mechanism of this compound action on the Xanthine Oxidase pathway.

Caption: Inhibition of NF-κB signaling by this compound via ROS reduction.

Experimental Protocols

Protocol 1: Cellular Xanthine Oxidase (XO) Activity Assay

This protocol is designed to quantify the inhibitory effect of this compound on endogenous xanthine oxidase activity in cell lysates.

Materials:

-

Cell line expressing xanthine oxidase (e.g., HepG2 human liver cancer cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

Xanthine Oxidase Activity Assay Kit (colorimetric or fluorometric)[3][8][9]

-

This compound and a known XO inhibitor (e.g., Allopurinol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a suitable culture vessel and grow to 80-90% confluency.

-

Treat cells with varying concentrations of this compound or Allopurinol for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysate Preparation:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA assay or similar method. This is for normalization of XO activity.

-

-

Xanthine Oxidase Assay:

-

Perform the assay according to the manufacturer's instructions of the chosen kit[10].

-

Briefly, add a standardized amount of protein from each cell lysate to the wells of a 96-well plate.

-

Add the reaction mixture containing xanthine and a detection probe. The XO in the lysate will oxidize xanthine, producing hydrogen peroxide, which reacts with the probe to generate a colorimetric or fluorescent signal[8].

-

Incubate for the recommended time at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the XO activity to the total protein concentration for each sample.

-

Calculate the percentage inhibition of XO activity for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular ROS formation using the fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)[11][12][13].

Materials:

-

Hepatoma (HepG2) or other suitable adherent cells

-

Complete cell culture medium

-

DCFH-DA probe solution

-

A free radical initiator (e.g., AAPH)

-

This compound and a known antioxidant (e.g., Quercetin)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Compound Incubation:

-

Induction of Oxidative Stress:

-

Wash the cells once with warm HBSS.

-

Add the free radical initiator (AAPH) in HBSS to all wells except for the negative control wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) every 5 minutes for 1 hour[13].

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

-

Calculate the percent inhibition of ROS formation for each this compound concentration relative to the AAPH-treated control.

-

Plot the percent inhibition against the concentration of this compound to determine its antioxidant efficacy.

-

Protocol 3: NF-κB Reporter Gene Assay

This assay quantifies the anti-inflammatory effect of this compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus like TNF-α.

Materials:

-

HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct (HEK293-NF-κB-luc)

-

Complete cell culture medium

-

This compound and a known NF-κB inhibitor (e.g., Bay 11-7082)

-

Recombinant human TNF-α

-

Luciferase assay reagent

-

96-well white, clear-bottom microplate

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the HEK293-NF-κB-luc reporter cells into a 96-well white plate and allow them to attach overnight.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of this compound or Bay 11-7082 for 1-2 hours. Include a vehicle control.

-

-

Stimulation:

-

Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL final concentration) to all wells except the unstimulated control.

-

Incubate for 6-8 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit's protocol.

-

Add the luciferase substrate to the cell lysate.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage inhibition of TNF-α-induced NF-κB activation for each concentration of this compound.

-

Determine the IC50 value for the inhibition of NF-κB activation.

-

Concluding Remarks

The provided protocols offer a comprehensive framework for evaluating the cellular efficacy of this compound. By confirming its activity as a xanthine oxidase inhibitor and characterizing its downstream antioxidant and anti-inflammatory effects, researchers can build a robust data package to support its further development as a potential therapeutic agent for diseases associated with oxidative stress and inflammation.

References

- 1. This compound, a novel xanthine oxidase inhibitor produced by a marine bacterium, Agrobacterium aurantiacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine Oxidase Assay [3hbiomedical.com]

- 3. apexbt.com [apexbt.com]

- 4. scbt.com [scbt.com]

- 5. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]

- 9. assaygenie.com [assaygenie.com]

- 10. biocompare.com [biocompare.com]

- 11. bioivt.com [bioivt.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. mdpi.com [mdpi.com]

- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

Application Notes and Protocols: High-Throughput Screen for Hydroxyakalone Derivatives

Introduction

Hydroxyakalone is a naturally occurring compound isolated from the marine bacterium Agrobacterium aurantiacum, identified as a novel inhibitor of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) as a byproduct. Elevated XO activity is implicated in hyperuricemia (gout) and oxidative stress-related pathologies. The development of novel XO inhibitors is therefore a significant therapeutic goal.

This document provides a comprehensive framework for establishing a high-throughput screening (HTS) campaign to identify and characterize potent and selective this compound derivatives from a compound library. The proposed strategy employs a robust two-tiered approach: a primary biochemical assay for direct XO inhibition followed by a secondary cell-based assay to assess cytotoxicity and cellular efficacy. This methodology is designed for researchers in drug discovery and academic labs to efficiently identify promising lead candidates for further development.

High-Throughput Screening Strategy

The screening strategy is designed to rapidly identify potent inhibitors of xanthine oxidase while simultaneously eliminating cytotoxic compounds. The workflow progresses from a large-scale primary screen to smaller, more detailed secondary characterization.

Caption: High-level workflow for the this compound derivative screening campaign.

Experimental Protocols

Protocol 1: Primary HTS - Biochemical Xanthine Oxidase Inhibition Assay

This protocol describes a 384-well plate, absorbance-based assay to measure the inhibition of xanthine oxidase by monitoring the formation of uric acid.

3.1.1 Materials and Reagents

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (pH 7.5)

-

Allopurinol (positive control inhibitor)

-

DMSO (compound solvent)

-

384-well, UV-transparent microplates

-

Microplate spectrophotometer

3.1.2 Reagent Preparation

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Enzyme Stock: Prepare a 1 U/mL stock of Xanthine Oxidase in Assay Buffer.

-

Substrate Stock: Prepare a 2 mM Xanthine solution in 10 mM NaOH. Dilute in Assay Buffer to the final working concentration.

-

Positive Control: Prepare a 1 mM Allopurinol stock in DMSO.

-

Compound Plates: Serially dilute this compound derivatives in DMSO to create source plates. For the primary screen, a single concentration (e.g., 10 µM) is typically used.

3.1.3 Assay Procedure

-

Using an automated liquid handler, dispense 100 nL of test compounds, positive control (Allopurinol), or negative control (DMSO) into the wells of a 384-well plate.

-

Add 10 µL of Xanthine Oxidase solution (final concentration ~2 mU/mL) to all wells except for the blank (no enzyme) wells.

-

Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of Xanthine solution (final concentration ~100 µM).

-

Immediately measure the absorbance at 295 nm (A295) every minute for 20 minutes using a microplate reader. The rate of uric acid formation is determined by the linear slope of A295 versus time.

3.1.4 Data Analysis

-

Calculate the reaction rate (V) for each well.

-

Normalize the data using the positive and negative controls: % Inhibition = [1 - (Vcompound - Vblank) / (VDMSO - Vblank)] * 100

-

Compounds exhibiting >50% inhibition are considered "hits" and are selected for dose-response analysis.

Protocol 2: Secondary HTS - Cell-Based Cytotoxicity Assay

This protocol assesses the general cytotoxicity of hit compounds from the primary screen using a human cell line (e.g., HEK293 or HepG2) and an ATP-based viability assay.

3.2.1 Materials and Reagents

-

HEK293 cells (or other suitable human cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Doxorubicin (positive control for cytotoxicity)

-

384-well, solid white, tissue culture-treated microplates

-

Luminescent cell viability reagent (e.g., CellTiter-Glo®)

-

Microplate luminometer

3.2.2 Assay Procedure

-

Seed HEK293 cells into 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C, 5% CO2.

-

Prepare 8-point, 3-fold serial dilutions of hit compounds in culture medium (final DMSO concentration <0.5%).

-

Add 10 µL of the diluted compounds to the cell plates. Include wells with Doxorubicin as a positive control and medium with DMSO as a negative control.

-

Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 25 µL of the luminescent cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate luminometer.

3.2.3 Data Analysis

-

Normalize the luminescence data to the DMSO control (100% viability) and a no-cell control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the 50% cytotoxic concentration (CC50) by fitting the data to a four-parameter logistic curve.

Data Presentation

Quantitative data from the screening cascade should be organized for clear interpretation and comparison.

Table 1: Primary Screen Hit Summary (Hypothetical Data)

| Compound ID | Concentration (µM) | % Inhibition of XO | Hit (Y/N) |

| HA-001 | 10 | 85.2 | Y |

| HA-002 | 10 | 12.5 | N |

| HA-003 | 10 | 92.1 | Y |

| HA-004 | 10 | 65.7 | Y |

| Allopurinol | 10 | 98.9 | Y |

Table 2: Lead Candidate Characterization (Hypothetical Data)

| Compound ID | XO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| HA-001 | 1.2 | > 100 | > 83.3 |

| HA-003 | 0.8 | 15.4 | 19.25 |

| HA-004 | 5.6 | > 100 | > 17.8 |

| Allopurinol | 7.5 | > 100 | > 13.3 |

Key Signaling Pathways & Assay Principles